

In Vitro Activity of 2-Morpholino-Quinoline Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: 2-Morpholin-4-yl-8-nitroquinoline

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A comprehensive evaluation of the anti-tumor potential of 2-morpholino-quinoline analogs reveals significant cytotoxic effects against hepatocellular carcinoma cells. This guide presents a comparative analysis of the in vitro activity of several synthesized 2-morpholino-4-anilinoquinoline derivatives, offering insights into their structure-activity relationship and potential as anti-cancer agents.

While specific experimental data for **2-Morpholin-4-yl-8-nitroquinoline** is not readily available in the current literature, this guide focuses on structurally related 2-morpholino-4-anilinoquinoline compounds. These analogs share the core 2-morpholino-quinoline scaffold and provide valuable preliminary insights into the potential biological activities of this class of compounds. The following sections detail the in vitro cytotoxicity, experimental protocols, and a proposed signaling pathway based on the observed anti-tumor effects.

In Vitro Cytotoxicity of 2-Morpholino-4-Anilinoquinoline Derivatives

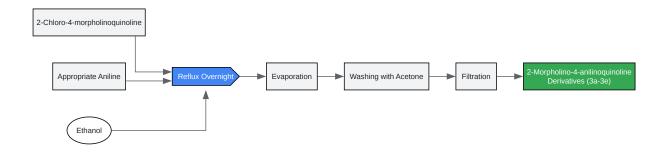
The anti-proliferative activity of a series of synthesized 2-morpholino-4-anilinoquinoline derivatives was evaluated against the human hepatocellular carcinoma (HepG2) cell line. The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic effects.



Compound ID	Substitution at C4-Anilino Moiety	IC50 (μM) against HepG2 Cells[1][2]
3c	4-Phenoxy	11.42[1][2]
3d	4-(4-phenoxyphenoxy)	8.50[1][2]
3e	3,4-bis(4-phenoxyphenoxy)	12.76[1][2]

Experimental Protocols Synthesis of 2-Morpholino-4-Anilinoquinoline Derivatives (3a-3e)

The synthesis of the target compounds was achieved through a nucleophilic substitution reaction. A solution of 2-chloro-4-morpholinoquinoline in ethanol was treated with the corresponding aniline derivative. The reaction mixture was refluxed overnight. After completion, the ethanol was removed under reduced pressure, and the resulting residue was washed with acetone and filtered to yield the final 2-morpholino-4-anilinoquinoline products.[1]



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General synthesis workflow for 2-morpholino-4-anilinoquinoline derivatives.

In Vitro Cell Viability Assay (MTT Assay)





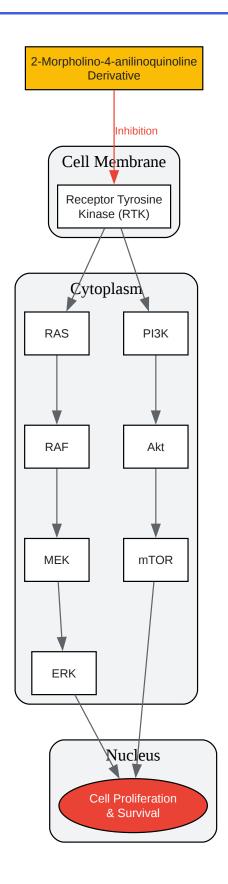


The cytotoxicity of the synthesized compounds against the HepG2 human cancer cell line was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. HepG2 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours. Subsequently, MTT reagent was added to each well, and the plates were incubated for another 4 hours, allowing for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at 570 nm using a microplate reader. The cell viability was calculated as a percentage of the untreated control cells.[1]

Proposed Signaling Pathway

The observed anti-cancer activity of the 2-morpholino-4-anilinoquinoline derivatives suggests their potential interference with key signaling pathways involved in cell proliferation and survival. While the precise mechanism of action for these specific compounds has not been fully elucidated, many quinoline-based anti-cancer agents are known to target receptor tyrosine kinases (RTKs). Inhibition of RTKs can disrupt downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cancer cell growth, proliferation, and survival. The cytotoxic effects observed in HepG2 cells may be attributed to the induction of cell cycle arrest and apoptosis following the inhibition of these vital signaling pathways.





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Proposed mechanism of action via inhibition of receptor tyrosine kinase signaling.



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References

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